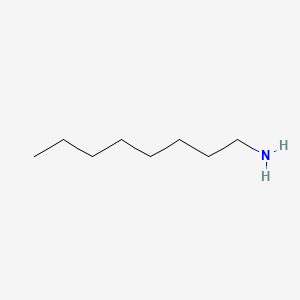

Octylamine

描述

Overview of Academic Significance and Research Trajectory

Octylamine (B49996) and its derivatives are subjects of extensive research due to their wide-ranging applications. In materials science, 1-octylamine is utilized as a surfactant and structure-directing agent in the synthesis of nanomaterials, such as metal sulfide (B99878) nanostructures and mesoporous nickel hydroxy nitrates. chemicalbook.comsigmaaldrich.comscientificlabs.ie It is also employed to create amphiphilic copolymers for coating quantum dots, rendering them water-soluble. chemicalbook.comatamanchemicals.comscientificlabs.ie

In the realm of organic synthesis, this compound is a key precursor for preparing a variety of chemicals. chemicalbook.comfishersci.com It is a reactant in the synthesis of 2H-indazoles and 1H-indazolones, which have been investigated as myeloperoxidase (MPO) inhibitors. chemicalbook.comatamanchemicals.comfishersci.com Furthermore, it serves as an intermediate in the production of pharmaceuticals, pesticides, and dyes. guidechem.comguidechem.comprimaryinfo.com The compound's utility extends to its use as a corrosion inhibitor, an additive for lubricants, and a component in functional fluids. atamanchemicals.comprimaryinfo.comguidechem.com Research has also explored its application in stone protection, where a small amount can improve the performance of protective agents. guidechem.com

Isomeric Considerations in this compound Studies

Isomers, molecules that share the same molecular formula but have different arrangements of atoms, are a key aspect of this compound research. The properties and reactivity of this compound can vary significantly depending on its isomeric form.

Stereoisomerism and Enantiomeric Research Perspectives

Stereoisomerism becomes relevant with isomers such as 2-octylamine (also known as 2-aminooctane), which contains a chiral center. stenutz.eunist.gov This gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-octylamine and (S)-2-octylamine. chemspider.comchemspider.com These enantiomers are chemically identical in an achiral environment but can exhibit different biological activities and interactions in chiral systems, which is of particular interest in pharmaceutical research. The separation and synthesis of individual enantiomers are important areas of study, often for the development of stereospecific drugs. sigmaaldrich.com

Positional Isomerism in this compound Derivatives

Positional isomers of this compound differ in the location of the amino group (-NH2) on the eight-carbon chain. docbrown.info The most common isomer is 1-octylamine (or n-octylamine), where the amino group is attached to a terminal carbon. chemicalbook.comnih.gov Other positional isomers include 2-octanamine and the highly branched tert-octylamine (B44039) (2,4,4-trimethyl-2-pentanamine). guidechem.comnist.gov

The position of the amine group significantly influences the compound's physical and chemical properties due to factors like steric hindrance. masterorganicchemistry.com For instance, tert-octylamine, with its bulky tertiary alkyl group attached to the nitrogen, shows different reactivity compared to the linear 1-octylamine. masterorganicchemistry.com Tert-octylamine is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and polymers, and as a corrosion inhibitor. guidechem.com

Interactive Table: Properties of this compound Isomers

| Property | 1-Octylamine | 2-Octanamine | tert-Octylamine |

| Molecular Formula | C8H19N sigmaaldrich.com | C8H19N nist.gov | C8H19N chembk.com |

| Molar Mass ( g/mol ) | 129.24 sigmaaldrich.com | 129.24 nist.gov | 129.24 chembk.com |

| Boiling Point (°C) | 175-177 sigmaaldrich.comscientificlabs.ie | 163-165 | 137-143 chembk.comchemicalbook.com |

| Melting Point (°C) | -5 to -1 sigmaaldrich.comscientificlabs.ie | - | -38 |

| Density (g/mL at 25°C) | 0.782 sigmaaldrich.comscientificlabs.ie | 0.773 | 0.805 chembk.comchemicalbook.com |

| Refractive Index (n20/D) | 1.429 scientificlabs.iesigmaaldrich.com | 1.423 | 1.424 chembk.comchemicalbook.com |

| CAS Number | 111-86-4 sigmaaldrich.com | 693-16-3 nist.gov | 107-45-9 chemicalbook.com |

Foundational Principles of Amine Chemistry Relevant to this compound

The chemical behavior of this compound is governed by the fundamental principles of amine chemistry. Amines are organic derivatives of ammonia (B1221849) (NH3) and are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. byjus.comnumberanalytics.com 1-Octylamine is a primary amine as it has one alkyl group bonded to the nitrogen. chemicalbook.com

The key chemical characteristics of this compound are its basicity and nucleophilicity, which arise from the lone pair of electrons on the nitrogen atom. byjus.comlibretexts.org

Basicity : Amines are weak bases and react with acids to form salts in exothermic reactions. chemicalbook.comguidechem.com The basicity of alkylamines is influenced by the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen, making it more attractive to protons. libretexts.org Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orgmsu.edu

Nucleophilicity : The lone pair of electrons also makes amines good nucleophiles, meaning they can donate this electron pair to an electron-deficient carbon atom. libretexts.orgchemistrystudent.com This property is central to many of their synthetic applications. numberanalytics.comlumenlearning.com However, the nucleophilicity of an amine can be affected by steric hindrance; bulkier amines, like tert-octylamine, may be less nucleophilic than less hindered primary amines. masterorganicchemistry.com

Common reactions involving this compound include:

Salt Formation : Reacts with acids to form octylammonium salts. chemicalbook.comatamanchemicals.com

Acylation : Reacts with acyl chlorides or anhydrides to form amides. numberanalytics.com

Alkylation : Can react with alkyl halides, which can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. lumenlearning.com

These fundamental reactions underscore the role of this compound as a versatile building block in organic chemistry. atamanchemicals.comguidechem.com

Structure

3D Structure

属性

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Octylamine and Its Derivatives

Catalytic Amination Processes

Catalytic amination stands as a cornerstone for the industrial production of amines. This approach is favored for its efficiency and atom economy. For octylamine (B49996) synthesis, this involves the reaction of an oxygenated C8 substrate with ammonia (B1221849) in the presence of a catalyst, typically under hydrogen pressure.

Reductive Amination of Octanols

The direct reductive amination of octanols, particularly 1-octanol (B28484), is a widely researched and industrially significant route to 1-octylamine. This process generally follows a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. guidechem.com This mechanism consists of three primary steps: the catalyst first dehydrogenates the alcohol to form a carbonyl intermediate (an aldehyde), which then reacts with ammonia to form an imine. guidechem.com Finally, the imine is hydrogenated by the catalyst using the initially "borrowed" hydrogen to yield the primary amine. guidechem.com

Heterogeneous catalysts are central to the synthesis of primary amines from alcohols due to their ease of separation, reusability, and often milder reaction conditions compared to homogeneous systems. guidechem.comresearchgate.net The catalysts typically consist of an active metal component dispersed on a solid support.

Commonly employed active metals include both noble metals like ruthenium (Ru) and non-noble metals such as nickel (Ni), copper (Cu), and cobalt (Co). guidechem.comresearchgate.net Nickel-based catalysts, in particular, are frequently used for the reductive amination of alcohols due to their high activity and selectivity towards primary amines. researchgate.net For instance, an alumina-supported nickel nanoparticle catalyst (Ni/Al₂O₃) has been demonstrated as a versatile and noble-metal-free option for selectively synthesizing various primary amines, including this compound, directly from alcohols and ammonia under relatively mild conditions. prepchem.comgoogle.com The reaction mechanism over a Ni/Al₂O₃ catalyst involves the initial dehydrogenation of the alcohol on the Ni(0) active site to yield a carbonyl compound, which then forms an imine with ammonia and is subsequently hydrogenated. guidechem.com

For continuous industrial production, the synthesis of this compound is often carried out in fixed-bed reactors. The optimization of reaction parameters is crucial for maximizing yield and selectivity while ensuring catalyst stability. Key parameters include temperature, pressure, and the molar ratio of reactants.

Another patented process using a kieselguhr-supported nickel catalyst in a fixed-bed reactor employs a reaction temperature of 150–180°C and a higher pressure of 15–30 atm (approximately 1.5–3.0 MPa), with a higher ammonia to n-octanol molar ratio of 12:1 to 20:1. google.com

The design of the catalyst is a critical factor influencing the efficiency of octanol (B41247) amination. Research has focused on modifying catalyst composition to enhance activity, selectivity, and longevity.

Bimetallic and multi-component catalysts often exhibit superior performance compared to their monometallic counterparts. For the direct amination of 1-octanol to 1-octylamine, a bimetallic Ni-Fe catalyst on an alumina (B75360) support (NixFe1/Al₂O₃) has shown significant improvements over a standard Ni/Al₂O₃ catalyst. researchgate.net By optimizing the Fe/Ni ratio to 0.33, the amination activity was increased by 2.8 times, and the selectivity towards 1-octylamine was raised from 84.0% to 96.3%. researchgate.net The enhanced performance is attributed to the synergy between NiFe alloy and Ni-FeOx interfaces, where FeOx species facilitate the activation of 1-octanol. researchgate.net

A highly complex catalyst for octanol reductive amination has been developed, comprising copper (10-25%), nickel (1-10%), ruthenium (0.1-5%), and chromium (0.1-5%) as main active components, with iron (0.1-3%), zinc (0.1-3%), and tin (0.1-3%) as promoters on a γ-alumina or diatomite support. google.com This catalyst demonstrated high selectivity, achieving a product composition of 95.3% n-octylamine. google.com The addition of iron and zinc was found to improve selectivity towards the primary amine. google.com

Other studied systems include Ag-Co/Al₂O₃ catalysts, which in the gas-phase amination of 1-octanol at 200°C, yielded 78% 1-octylamine with 90% conversion. researchgate.net

Table 1: Performance of Various Catalytic Systems in the Reductive Amination of 1-Octanol

| Catalyst | Support | Reaction Conditions | 1-Octanol Conversion (%) | 1-Octylamine Selectivity (%) | Reference |

|---|---|---|---|---|---|

| NixFe1/Al₂O₃ (Fe/Ni ratio = 0.33) | Al₂O₃ | 180°C, 0.1 MPa H₂, 0.6 MPa NH₃ | ~60 | ~95 | researchgate.net |

| Ni/Al₂O₃ | Al₂O₃ | 180°C, 0.1 MPa H₂, 0.6 MPa NH₃ | ~21 | 84.0 | researchgate.net |

| Cu-Ni-Ru-Cr-Fe-Zn-Sn | γ-Al₂O₃/Diatomite | 200°C, 2.0 MPa, Alcohol/Ammonia = 1:6 | 95.7 | 95.3 | google.com |

| Ag-Co | Al₂O₃ | 200°C (gas phase) | 90 | 78 (Yield) | researchgate.net |

| Ni | Kieselguhr | 150-180°C, 1.5-3.0 MPa | Not specified | High | google.com |

Amination via Carbonyl Compounds

An alternative synthetic route to this compound and its derivatives is the reductive amination of C8 carbonyl compounds, such as octanal (B89490) or 2-octanone. This method is a cornerstone of organic synthesis for producing a wide array of amines. mdpi.comguidechem.com The general mechanism involves the condensation of the carbonyl group with ammonia to form an imine intermediate, which is subsequently reduced to the corresponding amine. mdpi.comnih.gov This pathway can often be performed under milder conditions than the amination of alcohols. guidechem.com

A variety of catalytic systems have been developed for the reductive amination of aldehydes and ketones. The choice of catalyst and reaction conditions is critical to ensure high selectivity and prevent side reactions, such as aldol (B89426) condensation, which can be prominent with aliphatic aldehydes. mdma.ch

Catalysts for this transformation can be based on both noble and non-noble metals. nih.gov

Noble Metal Catalysts : Metals like palladium (Pd), platinum (Pt), rhodium (Rh), iridium (Ir), and ruthenium (Ru) are highly effective. nih.gov Iridium catalysts with picolinamide (B142947) ligands (e.g., Ir-PA1, Ir-PA2) have been developed for the practical synthesis of primary, secondary, and tertiary amines from carbonyl compounds under mild conditions, using ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen source. kanto.co.jp Heterogeneous catalysts such as Pt/C and Rh/C have also been shown to be effective for reductive amination. mdpi.com

Non-Noble Metal Catalysts : In the pursuit of more cost-effective and sustainable processes, catalysts based on non-noble metals have gained significant attention. Nickel-based catalysts, widely used for alcohol amination, are also applicable here.

The reaction is a one-pot, three-step process in essence: reduction of a precursor (if needed), condensation to an imine, and reduction of the imine. encyclopedia.pub For the synthesis of primary amines like this compound, ammonia is used as the amine source. The process requires a reducing agent, which can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid. kanto.co.jpfrontiersin.org The control of selectivity to the primary amine is a key challenge, as the newly formed primary amine can react further with the carbonyl compound to produce a secondary amine. mdma.ch This is often managed by using a large excess of ammonia.

Hydrogenation of Octanitriles

The catalytic hydrogenation of octanenitrile (B114854) (also known as caprylonitrile) represents a significant and atom-economical route for the synthesis of this compound. researchgate.net This transformation involves the reduction of the nitrile group to a primary amine via an imine intermediate. acsgcipr.org The process is typically carried out using hydrogen gas in the presence of a heterogeneous or homogeneous catalyst. acsgcipr.org

While the conversion of the nitrile to an amine can be straightforward, achieving high selectivity for the primary amine, this compound, is a key challenge. bme.hu Side reactions can lead to the formation of secondary and tertiary amines. acsgcipr.org The reaction mechanism, first proposed by von Braun et al. and later modified, involves the initial hydrogenation of the nitrile to an imine, which is then further hydrogenated to the primary amine. bme.hu

A variety of catalysts have been investigated to optimize this process. Precious metal catalysts, such as palladium and platinum, are effective, as are base metal catalysts based on nickel and cobalt. acsgcipr.org For instance, a study evaluating various catalysts for the hydrogenation of octanenitrile to n-octan-1-amine found that while heterogeneous catalysts like Ru/C could achieve high conversions (up to 99%), the selectivity towards the primary amine was limited (around 60%). researchgate.net In contrast, certain homogeneous manganese catalysts demonstrated excellent conversion (>99%) and selectivity (>99%) for n-octan-1-amine. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity of the hydrogenation. For example, nitrogen-doped mesoporous carbon-supported nickel nanoparticles (MC/Ni) have shown high catalytic activity for the hydrogenation of nitriles to primary amines under mild conditions (80 °C and 2.5 bar H₂), achieving yields of 81.9–99%. researchgate.net

Table 1: Catalyst Performance in the Hydrogenation of Octanenitrile

| Catalyst | Conversion (%) | Selectivity to Primary Amine (%) | Reference |

|---|---|---|---|

| Ru/C | up to 99 | ~60 | researchgate.net |

| Homogeneous Mn catalyst | >99 | >99 | researchgate.net |

| MC/Ni | - | 81.9–99 | researchgate.net |

Direct Amination Routes from Olefinic Precursors

Direct amination of olefins, such as 1-octene (B94956), provides an alternative and atom-efficient pathway to this compound and its derivatives. This approach, often involving hydroaminomethylation, is a tandem reaction that combines hydroformylation of the alkene to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine or enamine. nih.gov

Rhodium and ruthenium complexes are commonly employed as catalysts in these reactions, designed to achieve high conversion and chemoselectivity. nih.gov The coordination environment of the metal, influenced by ligands, temperature, CO/H₂ partial pressures, and solvent, is critical for controlling the reaction's outcome. nih.gov For instance, the hydroaminomethylation of 1-octene with primary amines like aniline (B41778) and benzylamine (B48309) has been successfully catalyzed by cationic Rh(I) imino-pyridyl complexes, yielding N-alkylated benzylamines with high chemoselectivity. researchgate.net

Another approach is the reductive amination of alcohols, which can be derived from olefins. For example, n-octanol can be converted to n-octylamine using liquid ammonia and hydrogen gas over a catalyst in a fixed-bed reactor. guidechem.comgoogle.com This method is noted for its good selectivity, high product yield, and long catalyst life. guidechem.com Catalysts such as NiₓFe₁/Al₂O₃ have been shown to be effective for the direct amination of 1-octanol to 1-octylamine, with the Fe/Ni ratio influencing both activity and selectivity. researchgate.net Specifically, optimizing the Fe/Ni ratio to 0.33 increased the amination activity by 2.8 times compared to a Ni/Al₂O₃ catalyst, and increasing the Fe loading enhanced the selectivity to 1-octylamine from 84.0% to 96.3%. researchgate.net

Table 2: Direct Amination of 1-Octanol to 1-Octylamine

| Catalyst | Selectivity to 1-Octylamine (%) | Key Finding | Reference |

|---|---|---|---|

| Ni/Al₂O₃ | 84.0 | Baseline catalyst performance. | researchgate.net |

| NiₓFe₁/Al₂O₃ (optimized Fe/Ni ratio) | 96.3 | Fe promotion significantly enhances selectivity. | researchgate.net |

Specialized Synthesis Routes for this compound Derivatives

Beyond the primary synthesis of this compound, specialized methods are employed to create derivatives with tailored properties for specific advanced applications.

N-alkylation of tert-octylamine (B44039) is a key method for producing more sterically hindered amines and novel ligands. While the direct alkylation of amines can sometimes be problematic due to over-alkylation, the synthesis of tertiary amines from secondary amines via alkylation is generally more controlled. masterorganicchemistry.com A general route to di-tert-alkylamines involves a three-step procedure starting from tert-octylamine, which is first oxidized to nitroso-tert-octane. orgsyn.org This intermediate can then react with an alkylhydrazine in the presence of an oxidizing agent like lead dioxide to form a hydroxylamine (B1172632) derivative, which is subsequently reduced to the target di-tert-alkylamine. orgsyn.org This method allows for the synthesis of highly hindered amines like tert-butyl-tert-octylamine. orgsyn.org

This compound is utilized to functionalize carbon nanomaterials like graphene and graphene oxide (GO), modifying their properties for applications in energy and materials science. researchgate.netrsc.org The functionalization is typically achieved by reacting GO with this compound, which results in the covalent attachment of octyl groups to the graphene sheet. rsc.org This process can be confirmed through various characterization techniques, including Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of peaks corresponding to the alkyl chains and the formation of C-NH-C bonds. researchgate.netmdpi.com

The process often involves dispersing GO in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of this compound and refluxing the mixture. rsc.org This one-step method results in a black product that can be isolated and purified. rsc.org The resulting this compound-functionalized GO exhibits altered properties, such as increased electrochemical stability. rsc.orgresearchgate.net This functionalization is crucial for developing hydrophobic coatings and materials for energy harvesting. researchgate.netrsc.org The covalent functionalization of GO with this compound has been shown to create materials that can act as a corrosion inhibition barrier. rsc.orgresearchgate.net

Deuterium-labeled compounds, including this compound, are essential for neutron scattering studies, as they allow for contrast variation and reduction of incoherent scattering background. researchgate.netepj-conferences.orgepj-conferences.org A method has been developed for the synthesis of deuterated n-octylamine starting from an amide compound. researchgate.netepj-conferences.org

In this synthesis, deuterated n-octanamide is first prepared and then reduced to yield deuterated 1-octylamine. researchgate.netepj-conferences.org While this method may not achieve a high deuteration ratio for the α-protons and the NH₂ group, it is suitable for large-scale synthesis. researchgate.netepj-conferences.org The deuteration ratio of the synthesized this compound can be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and neutron reflectometry. researchgate.netepj-conferences.org For example, one study reported a deuteration ratio of approximately 60%. researchgate.netepj-conferences.org It has been suggested that using a catalyst system like LiAlD₄ for the reduction step could improve the deuteration ratio to as high as 77.1%. epj-conferences.org

Table 3: Deuteration of this compound

| Starting Material | Reducing Agent | Estimated Deuteration Ratio (%) | Reference |

|---|---|---|---|

| Deuterated n-octanamide | Not specified | ~60 | researchgate.netepj-conferences.orgepj-conferences.org |

| Deuterated n-octanamide | LiAlD₄ (proposed) | 77.1 | epj-conferences.org |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes and designing new synthetic strategies. The reactivity of this compound is characteristic of primary amines. It can act as a base, reacting with acids in exothermic reactions to form salts. atamanchemicals.com

Kinetic studies have been performed on reactions involving this compound derivatives. For instance, the reactive extraction of nicotinic acid with tri-n-octylamine (TOA) was found to be a very slow chemical reaction occurring in the bulk of the organic phase. acs.org The reaction order was determined to be 0.8 with respect to nicotinic acid and 0.5 with respect to TOA. acs.org

In radical chemistry, the hydrogen abstraction reactions from various amines, including tert-octylamine (TOA), by different radicals have been studied. A time-resolved kinetic study showed that the rate constants for hydrogen abstraction by the cumyloxyl radical (CumO•) were lowest for substrates like TOA that can only undergo N-H abstraction. nih.gov Conversely, for the benzyloxyl radical (BnO•), the rate constants were significantly higher, and the results were interpreted in terms of a rate-determining formation of a hydrogen-bonded pre-reaction complex. nih.gov These mechanistic insights are crucial for applications where radical reactions are involved.

Hydrothermal Reaction Kinetics and Product Speciation of Octylammonium Cations

The study of hydrothermal reactions involving aliphatic amines, such as this compound, has become increasingly significant, particularly in their role as corrosion inhibitors in steam-water cycles. acs.orgnih.gov Research into the kinetics and mechanisms of the n-octylammonium cation (OctAH+), the protonated form of this compound, under sub- and supercritical temperatures (300–400 °C) provides insight into its stability and degradation pathways. acs.orgnih.govresearchgate.net

Under these hydrothermal conditions, the n-octylammonium cation primarily yields octene and octanol as major products. acs.orgnih.gov These products can subsequently isomerize to form more thermodynamically stable species. The reaction pathways for OctAH+ are significantly influenced by pH; the formation of alkenes (octene) and the dehydration of alcohols (octanol) are both accelerated at lower pH levels. acs.orgnih.gov

A comparative analysis between the reactions of neutral amines and their corresponding ammonium cations highlights differing reactivity. acs.org Notably, the formation of low-molecular-weight organic acids like formic acid and acetic acid has not been observed during the hydrothermal decomposition of octylammonium cations. acs.orgnih.gov This suggests that under typical operating conditions of steam-water cycles, where pH is maintained around 9 to 10, side reactions involving byproducts are suppressed, preserving the efficacy of the film-forming amine. acs.orgnih.gov

The initial step in the hydrothermal process is typically hydrolysis or depolymerization, where larger molecules are broken down into their fundamental components. mdpi.com The reaction kinetics in such systems are often analyzed using models that assume first-order kinetics. mdpi.com

Table 1: Hydrothermal Reaction of n-Octylammonium Cation (OctAH+) This table summarizes the key findings from studies on the hydrothermal reactions of n-octylammonium cations.

| Parameter | Observation | Source |

|---|---|---|

| Temperature Range | 300–400 °C (Sub- and Supercritical) | acs.org, nih.gov |

| Major Products | Octene, Octanol (and their isomers) | acs.org, nih.gov |

| Effect of Low pH | Accelerates hydrolysis, alkene formation, and alcohol dehydration | acs.org, nih.gov |

| Byproducts | Low-molecular-weight organic acids (e.g., acetic, formic) were not observed | acs.org, nih.gov |

Thermal Dissociation Mechanisms of this compound Hydrochlorides

The thermal dissociation of amine hydrochlorides is a critical process, for instance, in the regeneration of amines from their salt forms. Studies on tri-n-octylamine hydrochloride (TOAHCl), a derivative of this compound, provide insight into this mechanism. The thermal dissociation of solid TOAHCl has been investigated using methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Kinetic analysis using model-fitting methods on data from various temperature programs reveals that the reaction orders for the two dissociation steps are 0.21 and 0.07, respectively. researchgate.net This suggests a complex process that does not follow a simple transition state pathway, a finding that aligns with DFT predictions. researchgate.net

Table 2: Thermal Dissociation Data for Tri-n-octylamine Hydrochloride (TOAHCl) This table presents key data related to the thermal dissociation of TOAHCl based on experimental and computational studies.

| Parameter | Value/Observation | Method | Source |

|---|---|---|---|

| Dissociation Start Temperature | ~120 °C | DFT Calculation & Isothermal TGA | researchgate.net |

| Process Steps | Two continuous steps (dissociation followed by product evaporation) | TGA | researchgate.net |

| Reaction Order (Step 1) | 0.21 | Model-fitting methods | researchgate.net |

| Reaction Order (Step 2) | 0.07 | Model-fitting methods | researchgate.net |

Formation of Schiff Bases with Carbonyl Compounds

This compound, as a primary amine, readily reacts with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netlibretexts.org This reaction is a condensation process, involving the elimination of a water molecule, and is typically catalyzed by acid. researchgate.netlibretexts.org The resulting Schiff base contains a characteristic carbon-nitrogen double bond (C=N), also known as an azomethine group. uokerbala.edu.iq

The mechanism for Schiff base formation proceeds via several steps:

Nucleophilic Attack: The nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, leading to the formation of the stable imine (Schiff base) and regenerating the acid catalyst. libretexts.org

The pH must be carefully controlled for optimal reaction rates, with the greatest rate often observed near a pH of 5. libretexts.org The stability of the resulting Schiff base depends on the reactants; those formed from aromatic aldehydes and amines tend to be more stable due to resonance. uokerbala.edu.iq Schiff bases derived from aliphatic aldehydes can be less stable and may be prone to polymerization. uokerbala.edu.iq

Table 3: General Reaction for Schiff Base Formation This table outlines the general reactants and products in the formation of a Schiff base from this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|

Acid-Base Equilibria and Complexation Reactions of this compound

This compound, containing a primary amino group (-NH₂), functions as a Brønsted-Lowry base. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid. youtube.com In aqueous solutions, this compound reacts with water in an equilibrium to produce its conjugate acid, the octylammonium ion (C₈H₁₇NH₃⁺), and hydroxide (B78521) ions (OH⁻), thereby making the solution basic. youtube.com

The general equilibrium reaction in water is: C₈H₁₇NH₂(aq) + H₂O(l) ⇌ C₈H₁₇NH₃⁺(aq) + OH⁻(aq)

The strength of this compound as a base is quantified by its base dissociation constant (Kb). youtube.com Like other weak bases, it only partially ionizes in water. youtube.com

When reacted with mineral acids such as hydrochloric acid (HCl) or nitric acid (HNO₃), this compound undergoes a neutralization reaction to form the corresponding octylammonium salt. youtube.comosti.gov For example, the reaction with HCl produces octylammonium chloride.

C₈H₁₇NH₂(aq) + HCl(aq) → C₈H₁₇NH₃⁺Cl⁻(aq)

Studies on the equilibration of tri-n-octylamine in xylene with various aqueous mineral acids show that the acid concentration in the organic phase can exceed the stoichiometric amount needed to convert all the amine into its salt. osti.gov This indicates complex interactions and equilibria. The solubility of water in the organic phase during these equilibrations was found to be relatively low. osti.gov The strength of an amine as a base is influenced by its molecular structure; factors that stabilize the lone pair on the conjugate base will favor the dissociation of the proton from the conjugate acid, making the acid stronger and the base weaker. libretexts.org

Catalytic Roles and Applications of Octylamine in Chemical Transformations

Octylamine (B49996) as a Structure-Directing Agent in Porous Materials Synthesis

In the synthesis of microporous and mesoporous materials, organic molecules are often employed as structure-directing agents (SDAs). These molecules guide the organization of inorganic precursors, leading to the formation of crystalline frameworks with specific pore architectures. Di-n-octylamine has been identified as an effective SDA in the creation of hierarchical silicoaluminophosphates.

Synthesis of Silicoaluminophosphates (SAPOs)

Silicoaluminophosphates (SAPOs) are a class of molecular sieves with frameworks composed of silicon, aluminum, and phosphorus tetrahedra. Their unique acidic and shape-selective properties make them valuable catalysts in various industrial processes. The synthesis of hierarchical SAPOs, which possess both micropores and mesopores, is of particular interest as it can enhance catalytic activity by improving molecular diffusion.

The use of di-n-octylamine as a structure-directing agent has been explored to create these hierarchical structures. However, its low solubility in aqueous synthesis systems presents a significant challenge. To overcome this, a phase-transfer synthesis strategy has been developed. This method conquers the solubility barrier of di-n-octylamine, enabling the successful synthesis of hierarchical SAPO materials with improved properties. kisti.re.kracs.org

Ligand and Stabilizer in Nanocatalysis

Nanoparticles, with their high surface-area-to-volume ratio, are highly effective catalysts. However, they tend to aggregate to reduce their surface energy, leading to a loss of catalytic activity. Organic ligands are used to stabilize these nanoparticles, preventing aggregation and also modulating their electronic properties and catalytic performance. This compound has proven to be a crucial stabilizer for palladium and palladium-silver nanocatalysts.

Palladium and Palladium-Silver Monolayer Protected Clusters

Monolayer-protected clusters (MPCs) are nanoparticles coated with a self-assembled monolayer of organic ligands. This compound is used as a stabilizing ligand for palladium (Pd) MPCs. louisville.eduacs.org Research indicates that the this compound ligands attach to the palladium surface in the form of octanenitriles. louisville.edu This transformation from amine to nitrile at the nanoparticle surface is a key aspect of the stabilization mechanism.

The stability and reactivity of these this compound-stabilized Pd MPCs are influenced by their environment. For instance, upon exposure to hydrogen and dissolved oxygen, a portion of the octanenitrile (B114854) ligands can be removed from the palladium surface, leading to some aggregation of the MPCs. louisville.edu The removed ligands can further convert into octanoic acid and octylamide. louisville.edu Similarly, heating the Pd MPCs in solution can also cause ligand removal and aggregation. louisville.edu The interaction between the this compound-derived ligands and the palladium core is fundamental to the clusters' catalytic applications, such as in hydrogenation reactions and hydrogen sensing. louisville.eduacs.org

This compound as a Precursor for Catalytic Ligands

Beyond its direct role as a stabilizer, this compound, particularly its branched isomer tert-octylamine (B44039), serves as a valuable precursor for the synthesis of more complex and highly effective catalytic ligands. These ligands are then coordinated to metal centers to create catalysts with enhanced activity, selectivity, and stability.

N-Alkyl N-Heterocyclic Carbenes (NHCs) Derived from Tert-Octylamine

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, prized for their strong σ-donating properties. nih.govresearchgate.net Tert-octylamine is a key starting material for the synthesis of a novel class of highly sterically hindered N-aliphatic NHCs, known as ItOct (ItOctyl). nih.gov

The ItOct ligands, which are C2-symmetric higher homologues of the widely used ItBu (1,3-di-tert-butylimidazol-2-ylidene), are prepared through a facile and cost-effective route using tert-octylamine. nih.gov These ligands exhibit the highest steric volume reported to date for N-aliphatic NHCs, a feature that is crucial for stabilizing reactive metal centers and promoting high catalytic activity. nih.gov Despite their large size, they retain the extremely strong σ-donating electronic properties characteristic of N-alkyl NHCs. nih.gov The unique steric and electronic properties of ItOct ligands have been shown to have beneficial effects on the catalytic activity of gold(I), copper(I), silver(I), and palladium(II) complexes. nih.gov

| Ligand Feature | ItBu (Derived from Tert-butylamine) | ItOct (Derived from Tert-octylamine) |

| Precursor | Tert-butylamine | Tert-octylamine |

| Steric Volume (%Vbur) | Lower | Highest reported for N-alkyl NHCs |

| Key Property | Strong σ-donation | Extremely strong σ-donation |

| Symmetry | C2-symmetric | C2-symmetric, Z-shape scaffold |

This compound in Catalytic Depolymerization Reactions

The chemical recycling of plastic waste is a critical area of research for achieving a circular economy. Catalytic depolymerization breaks down polymers into their constituent monomers or other valuable chemicals. n-Octylamine has been successfully employed in the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common polyester used in packaging and textiles.

In these reactions, n-octylamine acts as a nucleophilic reagent that attacks the ester linkages in the PET polymer chain. This process is often facilitated by a catalyst to enhance reaction rates and selectivity. Studies have shown that the depolymerization of PET with n-octylamine at 130 °C, in the presence of a Cp*TiCl3 (pentamethylcyclopentadienyl titanium trichloride) catalyst, results in the high-yield formation of N,N′-di(n-octyl) terephthalamide (B1206420). mdpi.comresearcher.liferesearchgate.net This product is formed with exclusive selectivity, demonstrating the efficiency of this catalytic system. mdpi.comresearchgate.net The aminolysis of PET with this compound provides a promising route for upcycling plastic waste into valuable chemical compounds. mdpi.com

| Reaction Parameter | Value |

| Polymer | Poly(ethylene terephthalate) (PET) |

| Reagent | n-Octylamine |

| Catalyst | Cp*TiCl3 |

| Temperature | 130 °C |

| Product | N,N′-di(n-octyl) terephthalamide |

| Yield | >90% |

Poly(ethylene terephthalate) (PET) Depolymerization Studies

The chemical recycling of poly(ethylene terephthalate) (PET) is a critical area of research for establishing a circular economy. One promising approach is aminolysis, a process where amines are used to break down the polymer chains. This compound has been investigated as a reagent in the depolymerization of PET, yielding valuable terephthalamide derivatives.

In studies exploring the aminolysis of PET, n-octylamine has been shown to effectively depolymerize the polymer into N,N'-di(n-octyl) terephthalamide. Research has demonstrated that this reaction can proceed at elevated temperatures, with high yields of the desired product. For instance, the reaction of PET with n-octylamine at 130 °C has resulted in yields of over 90% for the corresponding N,N'-di(n-alkyl) terephthalamide. cnr.itnih.govresearchgate.net

Interestingly, while catalysts can be employed to facilitate the conversion, the depolymerization of PET with amines like this compound can also proceed without catalytic aid. cnr.itnih.govresearchgate.net This contrasts with other depolymerization methods such as transesterification with alcohols, highlighting the inherent reactivity of this compound in this process. When a catalyst such as Cp*TiCl₃ is used, it has been noted to facilitate the reaction and ensure exclusive selectivity towards the terephthalamide product. cnr.itnih.govresearchgate.net The reaction proceeds through the aminolysis of the ester linkages in the PET backbone, leading to the formation of oligomers which are then further converted to the final terephthalamide product. cnr.it

Interactive Data Table: Aminolysis of PET with n-Octylamine

| Reactant | Catalyst | Temperature (°C) | Product | Yield (%) |

| PET | None | 130 | N,N'-di(n-octyl) terephthalamide | >90 |

| PET | Cp*TiCl₃ | 130 | N,N'-di(n-octyl) terephthalamide | >90 |

This compound in Reductive Functionalization and Hydrogenation Processes

This compound also plays a role in reductive functionalization reactions, particularly in the synthesis of nitrogen-containing compounds from biomass-derived platform molecules. Its participation in these reactions allows for the production of valuable chemicals with applications in various industries.

Catalytic Transformations of Levulinic Acid to Pyrrolidinones

The conversion of levulinic acid, a key platform chemical derived from biomass, into N-substituted pyrrolidones is a significant area of green chemistry. Pyrrolidones are widely used as solvents, surfactants, and intermediates in the pharmaceutical and agrochemical sectors. The reductive amination of levulinic acid with this compound provides a direct route to the synthesis of N-octyl-5-methylpyrrolidone.

This transformation involves the reaction of levulinic acid with this compound in the presence of a catalyst and a hydrogen source. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrogenated and cyclized to form the pyrrolidone ring. Various catalytic systems have been explored for this process.

One notable study utilized a heterogeneous catalyst, specifically platinum nanoparticles supported on porous TiO₂ nanosheets (Pt/P-TiO₂), for the reductive amination of levulinic acid with n-octylamine. acs.org This system was found to be highly efficient, proceeding at ambient temperature and hydrogen pressure. acs.org Another approach has employed a ruthenium-based catalyst in the presence of formic acid as a hydrogen source. In this case, the reductive amination of levulinic acid with this compound at 80°C yielded 5-methyl-N-octyl-2-pyrrolidone, an industrial surfactant, with a 62% yield. sci-hub.se

Interactive Data Table: Reductive Amination of Levulinic Acid with n-Octylamine

| Catalyst System | Hydrogen Source | Temperature (°C) | Product | Yield (%) |

| Pt/P-TiO₂ | H₂ | Ambient | N-octyl-5-methylpyrrolidone | Not specified |

| Dichloro(p-cymene)ruthenium(II) dimer with phosphine ligands | Formic Acid | 80 | 5-methyl-N-octyl-2-pyrrolidone | 62 |

Octylamine in Advanced Materials Science and Engineering

Surface Modification and Interfacial Chemistry

Octylamine's ability to interact with diverse surfaces, both organic and inorganic, makes it a valuable agent for tailoring material properties. These interactions can range from physisorption to the formation of covalent bonds, leading to modified surfaces with altered characteristics such as wettability and reactivity.

pH-Responsive Surface Functionalization of Metal Oxides

This compound (B49996) has been employed in the pH-responsive surface functionalization of metal oxides, such as carboxylated aluminum oxide surfaces dntb.gov.ualidsen.comresearchgate.netrsc.org. This modification can create a pH-sensitive coupling layer through both physisorption and chemisorption researchgate.netrsc.org. The responsiveness of the surface allows for assembly and disassembly in relation to external pH stimuli researchgate.netrsc.org. Studies using techniques like contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) have characterized the nature of this pH-responsive coupling layer with self-assembled monolayers (SAMs) on aluminum oxide substrates researchgate.netrsc.org. At high pH, when this compound is not protonated, hydrogen bonding can form between the functional groups of carboxylated alumina (B75360) surfaces and the amine group of this compound researchgate.net. Washing the modified wafers with acidic water (pH ~3) can decrease the contact angle, indicating the removal of the this compound layer under acidic conditions and confirming the pH-responsive nature of the modification researchgate.net.

Enhancement of Hydrophobic Properties via Covalent Bonding

The incorporation of this compound onto surfaces can significantly enhance their hydrophobic properties. This is often achieved through covalent bonding, which provides a stable and durable modification. For instance, this compound has been used to modify carboxylated aluminum oxide surfaces, enhancing their hydrophobic characteristics through covalent attachment sigmaaldrich.com. Similarly, N-[3-(Trimethoxysilyl)propyl]octan-1-amine, a related compound featuring an this compound group and a trimethoxysilane (B1233946) moiety, can form strong covalent bonds with inorganic surfaces like glass and metals. The this compound chain in this molecule contributes hydrophobic properties to the modified surface benchchem.com. The mechanism involves the hydrolysis of the trimethoxysilyl group to form silanol (B1196071) groups, which then condense to form siloxane bonds, creating a covalent linkage to the substrate benchchem.com.

Graphene Oxide Functionalization for Electrochemical Applications and Coatings

This compound has been utilized to functionalize graphene oxide (GO), leading to materials with potential applications in energy harvesting and as anti-corrosion coatings sigmaaldrich.comgriffith.edu.aunih.govresearchgate.netresearchgate.netnih.gov. This compound-functionalized graphene oxide materials have been investigated for the protection of metal alloys, such as the AZ13 Mg alloy, in corrosive environments like a 3.5% NaCl medium griffith.edu.aunih.govresearchgate.netresearchgate.netnih.gov. Characterization techniques including FTIR spectroscopy, XRD, Raman spectroscopy, FESEM, and TEM have been used to confirm the structure and composition of the modified graphene oxide griffith.edu.aunih.govresearchgate.netresearchgate.net. Electrochemical studies, such as potentiodynamic polarization and impedance spectroscopy, have evaluated the electrochemical stability and corrosion inhibition efficiency of these materials griffith.edu.aunih.govresearchgate.net. This compound-functionalized GO has been shown to act as a corrosion inhibition barrier on metal surfaces nih.govresearchgate.net. The electrochemical stability was observed to increase with increasing applied voltage up to 500 mV, and a corrosion inhibition efficiency of 73% has been reported griffith.edu.aunih.govresearchgate.net. The impedance studies indicated the formation of an excellent physical barrier layer on the Mg alloy surface, with increased impedance phase angle and frequency suggesting strong physical adsorption and enhanced hydrophobic surface repulsion, which decreases corrosive ion penetration nih.govresearchgate.net.

This compound-Modified Cellulose (B213188) Nanocrystals for Pickering Emulsion Stabilization

This compound modification of cellulose nanocrystals (CNCs) has been explored to enhance their ability to stabilize Pickering emulsions nih.govacs.orgresearchgate.netacs.orgnih.govwhiterose.ac.ukx-mol.comdntb.gov.ua. Sulfated CNCs (sCNCs) and this compound-modified CNCs (oCNCs) have both been used to stabilize linseed oil-in-water Pickering emulsions nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com. The grafting of hydrophobic this compound moieties onto the surface of CNCs, while largely maintaining the nanocrystal structure, results in materials with enhanced amphiphilicity nih.govacs.org. This modification leads to improved resistance to creaming of oil droplets compared to using unmodified sCNCs nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com. OCNCs have been shown to stabilize linseed oil in water emulsions completely even at low CNC concentrations, where sCNCs were not as effective nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com.

Furthermore, oil droplets stabilized by oCNCs are typically smaller than those stabilized by sCNCs, which is attributed to the increased hydrophobicity of the oCNCs nih.govacs.orgresearchgate.netnih.govx-mol.com. Cryo-SEM imaging has revealed the formation of a CNC network at the oil-water interface, which protects the oil droplets from coalescence, even under centrifugal force researchgate.netnih.govx-mol.com.

Data on droplet size stabilized by sCNCs and oCNCs at different CNC concentrations illustrate the effectiveness of this compound modification:

| CNC Concentration | Average Droplet Size (sCNCs) | Average Droplet Size (oCNCs) |

| Low | Larger | Smaller |

| Increasing | Decreasing | Decreasing |

| >30% CNC/oil | Plateau | Plateau |

Note: This table is based on the research findings indicating smaller droplet sizes and improved stability with oCNCs compared to sCNCs, particularly at lower concentrations, and a plateauing effect at higher concentrations nih.govacs.org. Specific numerical data for average droplet size at varying concentrations were not consistently provided across sources in a format suitable for a precise numerical table, but the trend is clearly described.

Mechanisms of Emulsion Stabilization and Self-Healing Coatings

The stabilization of Pickering emulsions by this compound-modified CNCs is primarily attributed to the adsorption of these amphiphilic nanoparticles at the oil-water interface. The modified CNCs, with their balance of hydrophobic this compound groups and remaining hydrophilic hydroxyl/sulfate (B86663) groups, can effectively lower interfacial tension and form a physical barrier around the oil droplets, preventing coalescence nih.govacs.org. The formation of a robust network of CNCs at the interface is a key mechanism for this stabilization researchgate.netnih.govx-mol.com.

These stabilized Pickering emulsions have been utilized in the development of self-healing composite coatings nih.govresearchgate.netacs.orgnih.govdntb.gov.ua. By dispersing the oil droplets, protected by the stabilized CNC network, within a continuous phase such as a water-based varnish, a composite coating can be created researchgate.netnih.govx-mol.com. When scratches occur in these coatings, the linseed oil released from the damaged droplets can react with oxygen in the air, undergoing polymerization and drying to fill and heal the scratch researchgate.netacs.orgnih.gov. This self-healing process can occur without external intervention and can be accelerated by the application of heat researchgate.netacs.orgnih.gov.

Hydrophobic Interactions in Composite Materials

Beyond emulsion stabilization, the hydrophobic interactions introduced by this compound modification play a role in the behavior of CNCs in composite materials acs.orgnih.gov. Highly hydrophobic CNCs, such as those modified with this compound groups, have been observed to exhibit a tendency to aggregate in water due to van der Waals forces and hydrophobic interactions between the this compound groups nih.govacs.org. This can influence the dispersion and assembly of modified CNCs within composite matrices acs.org.

The modification with this compound groups, while imparting hydrophobic properties, can also preserve the charge from sulfate groups on the CNCs, allowing them to remain dispersible in polar solvents like water nih.gov. These modified CNCs can form strong gels in water at lower concentrations compared to unmodified CNCs, and this gelation is attributed to supramolecular hydrophobic interactions acs.orgnih.gov. Furthermore, enhanced adhesion between starch and this compound-modified CNCs has been observed, which is thought to be due to hydrophobic interactions acs.orgnih.gov. Understanding these hydrophobic interactions is crucial for designing and engineering cellulose-based composite materials with tailored properties acs.org.

Nanomaterials and Nanocomposite Development

This compound plays a crucial role in the synthesis and modification of various nanomaterials, impacting their size, shape, stability, and surface characteristics.

Polymer Coating of Quantum Dots for Hydrophilicity Enhancement

Quantum dots (QDs), semiconductor nanocrystals with unique optical and electronic properties, often require surface modification to be dispersible in different media, especially water, for biological and aqueous applications. This compound is primarily used to synthesize amphiphilic copolymers for the polymer coating of quantum dots to render them water-soluble. sigmaaldrich.cnscientificlabs.comatamanchemicals.comlookchem.comlookchem.com This process enhances the hydrophilicity of the QDs, making them suitable for applications such as imaging, sensing, and optoelectronic devices. lookchem.com Amphiphilic molecules used in polymer-coated QDs often include poly(acrylic acid)-based copolymers modified with aliphatic amines like this compound. researchgate.net While it can be challenging to maintain a compact coating layer with a small hydrodynamic size using amphiphilic polymers like this compound-grafted poly(acrylic acid) (OPA), researchers are exploring alternative molecules to achieve more compact coatings. acs.org

Induction of Uniformity in Metal Sulfide (B99878) Nanostructure Synthesis

This compound is utilized to induce uniformity during the synthesis of uniform ultrathin metal sulfide nanostructures. sigmaaldrich.cnscientificlabs.comatamanchemicals.comlookchem.comsigmaaldrich.com In the synthesis of metal sulfide nanoparticles, this compound can act as both a nucleophilic reagent and a capping agent. mdpi.com For instance, in the preparation of indium sulfide nanoparticles, this compound is injected into a solution containing the indium precursor to mediate the reaction. mdpi.com Similarly, monodispersed silver sulfide nanocrystals can be obtained when a silver precursor is stirred with this compound in toluene (B28343) at room temperature. mdpi.com Copper sulfide nanoparticles can also be synthesized by reacting copper thiobenzoate precursors with alkylamines like this compound at room temperature, yielding uniform nanoparticles. mdpi.com Studies have investigated the reaction between n-octylamine and elemental sulfur at different temperatures, identifying octylammonium polysulfides as key byproducts at room temperature and 80 °C, which are typical temperatures for sulfur-amine solutions used in metal sulfide synthesis. rsc.org Highly crystalline this compound-capped CuS nanoplates have been prepared by the thermolysis of Cu(II) dithiocarbamate, exhibiting good catalytic and photocatalytic performance. mdpi.com

Stabilization and Isolation of Magic-Size Nanoclusters (e.g., ZnSe, CdTe)

This compound plays a role in the stabilization and isolation of magic-size nanoclusters (MSNCs), which are thermodynamically stable semiconductor nanoclusters with sizes typically less than 2 nm. rsc.org For example, amine-ligated magic-size nanoclusters such as [(II-VI)₁₃(n-octylamine)₁₃] (where II-VI represents CdSe and CdTe) have been synthesized. figshare.comacs.org These nanoclusters can react with acids to form crystalline or partially crystalline II-VI quantum platelets at room temperature. figshare.comacs.org The conversion of these nanoclusters to quantum platelets is proposed to occur through the nucleophilic displacement of the amine ligands by anionic groups, which destabilizes the nanoclusters and promotes their coalescence and growth into quantum platelets. figshare.comacs.org Discrete [(CdSe)₁₃(RNH₂)₁₃] derivatives, where R can be n-octyl, have been prepared using a soft-template synthesis method in the corresponding primary amine solvent. acs.orgwustl.edu [(CdSe)₁₃(n-octylamine)₁₃] has been suggested to be a thermodynamically stable nanocluster and a key intermediate in the formation of CdSe quantum belts. wustl.edu The isolation of pure [(CdSe)₁₃(n-octylamine)₁₃] has been reported, and its electronic spectrum closely matches theoretical calculations for (CdSe)₁₃. acs.org

This compound-Mediated Growth of Doped Nanoparticles for Electrochemical Applications

This compound has been used to mediate the growth of doped nanoparticles for electrochemical applications. A study explored the synthesis and characterization of europium-doped silver selenide (B1212193) (Eu–Ag₂Se) nanoparticles via a hydrothermal method using this compound solution. rsc.orgrsc.orgresearchgate.netresearchgate.net In this synthesis, this compound assists in regulating the growth process by preventing agglomeration and directing morphology due to its long chain structure and ability to bind with the nanoparticle surface. researchgate.net The incorporation of europium ions into the silver selenide lattice, facilitated by the hydrothermal environment and this compound, enhances the material's electrical conductivity and charge storage capabilities by introducing structural defects and additional electroactive sites. researchgate.net Electrochemical performance assessments, including cyclic voltammetry, galvanostatic charge-discharge, chronoamperometry, and electrochemical impedance spectroscopy, showed that europium doping significantly improved the specific capacitance and cyclic stability of the nanoparticles for supercapacitor and glucose sensing applications. researchgate.netresearchgate.net

Table 1: Electrochemical Performance of Eu–Ag₂Se Nanoparticles

| Metric | Value | Conditions |

| Specific Capacitance | 337.8 F g⁻¹ | At a current density of 0.14 A g⁻¹ researchgate.net |

| Energy Density | 8.4 W h kg⁻¹ | |

| Power Density | 29.9 W kg⁻¹ | |

| Cyclic Stability | 93% retention | After 6000 cycles researchgate.net |

| Sensitivity (Glucose Sensing) | 0.52 μA μM⁻¹cm⁻² | In the linear range researchgate.netresearchgate.net |

This compound has also been used as a structure-directing agent in the preparation of sandwich-type ZnS/octylamine nanosheets for optical and electronic devices. sigmaaldrich.com

This compound as a Fuel in Magnetic Iron Oxide Nanoparticle Synthesis

This compound can function as an organic fuel in the synthesis of magnetic iron oxide nanoparticles, particularly through methods like aqueous auto-ignition. sigmaaldrich.comresearchgate.netua.ptdntb.gov.ua In an aqueous auto-ignition method using iron nitrate (B79036) nonahydrate as an oxidant and this compound as a fuel, magnetic particles consisting primarily of crystalline magnetite (Fe₃O₄) with some hematite (B75146) were successfully synthesized. researchgate.netua.pt Increasing the this compound addition in this method led to a reduction in the crystallite size of magnetite, although the observed nanoparticle size slightly increased. ua.pt The resulting particles were strongly ferrimagnetic with narrow hysteresis loops and high saturation magnetization values. ua.pt Compared to purely organic hydrothermal processes using this compound to produce magnetite nanoparticles, this aqueous auto-ignition method yielded materials with higher magnetization values. ua.pt this compound has also been used as a reductant in solvothermal approaches to synthesize ultrasmall monodisperse magnetite nanoparticles with precise size control. researchgate.netnih.govmdpi.com By varying the volume ratios of n-octanol and n-octylamine, magnetite nanoparticles of different sizes (e.g., 1, 4, 5, and 6 nm) could be obtained. mdpi.com In some processes for preparing aqueous dispersions of crystalline iron oxide nanoparticles, the addition of an organic amine like this compound to the organic phase, combined with pH adjustment of the aqueous phase, resulted in both small particle size and efficient extraction. google.com

Polymer Science and Composites

This compound is also relevant in polymer science and the development of polymer composites. It can be used as a reactant in the depolymerization of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), yielding terephthalamides. mdpi.com Reactions of PET with n-octylamine in the presence of a catalyst have been shown to exclusively afford N,N′-di(n-octyl) terephthalamide (B1206420). mdpi.com

This compound can be grafted onto polymers to modify their properties and create new composite materials. For instance, octyl enamine-grafted polyvinyl alcohol with a sheath-core structure has been prepared by treating acetoacetylated polyvinyl alcohol with this compound. rsc.org This grafting can lead to materials with enhanced mechanical properties like strength and ductility, attributed to the formation of a sheath-core structure and hydrogen bonding. rsc.org

In the development of polymer composites for applications such as gamma ray scintillation, this compound has been used in the preparation process. nih.gov For example, in the creation of high-Z polymer composites containing bismuth iodide (BiI₃), this compound was added to the BiI₃ solution before blending with the polymer matrix. nih.gov

This compound-modified cellulose nanocrystals (CNCs) have been used to enhance the stabilization of Pickering emulsions for self-healing composite coatings. acs.org Chemical modification of sulfated CNCs with this compound results in the binding of hydrophobic groups to the CNC surface, decreasing hydrophilicity and imparting amphiphilicity, which is beneficial for stabilizing oil-water interfaces. acs.org The presence of this compound groups on the modified CNC surface has been confirmed by techniques such as NMR. acs.org

This compound can also serve as a surfactant in the synthesis of mesoporous nickel hydroxy nitrates for fuel cell applications sigmaaldrich.com and as a solvent and intercalation agent in the synthesis of ultra-expanded carbon-containing vanadium disulfide composite materials. sigmaaldrich.com Its ability to interact with both organic and inorganic components makes it a valuable additive in the creation of diverse polymer-based materials and composites.

Table 2: Applications of this compound in Polymer Science and Composites

| Application Area | Role of this compound | Outcome/Material Properties |

| Depolymerization of PET | Reactant | Formation of N,N′-di(n-octyl) terephthalamide mdpi.com |

| Grafting onto Polyvinyl Alcohol | Grafting agent | Enhanced mechanical properties (strength, ductility) via sheath-core structure rsc.org |

| High-Z Polymer Composite Preparation | Additive in precursor solution | Used in the preparation of composites for gamma ray scintillation nih.gov |

| Cellulose Nanocrystal Modification | Grafting agent | Enhanced stabilization of Pickering emulsions for self-healing coatings acs.org |

| Synthesis of Mesoporous Materials | Surfactant | Used in the synthesis of mesoporous nickel hydroxy nitrates for fuel cells sigmaaldrich.com |

| Synthesis of Composite Materials | Solvent and intercalation agent | Used in the synthesis of ultra-expanded carbon-containing vanadium disulfide composites sigmaaldrich.com |

Impact on Mechanical Properties of Elastomeric Composites (e.g., Natural Rubber)